EML734

PRMT7 PRMT9 PRMT5

Simultaneous pharmacological blockade of PRMT7 and PRMT9 has been limited by a lack of selective chemical probes. EML734 is the first commercially available dual inhibitor validated for cell-based assays. - Dual IC₅₀: 0.32 μM (PRMT7), 0.89 μM (PRMT9) - Selectivity: SI 26-227 vs. other PRMT isoforms - No prodrug required; directly cell-active - Co-crystal structures available (PDB 7NUD, 7PV6)

Molecular Formula C27H32N10O7
Molecular Weight 608.6 g/mol
Cat. No. B15584696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEML734
Molecular FormulaC27H32N10O7
Molecular Weight608.6 g/mol
Structural Identifiers
InChIInChI=1S/C27H32N10O7/c1-43-25(41)14-7-13-3-4-15(9-16(13)17(38)8-14)36-27(42)31-6-2-5-30-26(29)32-10-18-20(39)21(40)24(44-18)37-12-35-19-22(28)33-11-34-23(19)37/h3-4,7-9,11-12,18,20-21,24,38-40H,2,5-6,10H2,1H3,(H2,28,33,34)(H3,29,30,32)(H2,31,36,42)
InChIKeyGJPQENHVEQGHGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EML734 Dual PRMT7/PRMT9 Inhibitor


EML734 (CAS: 3031795-11-3) is a small molecule inhibitor that potently and selectively targets protein arginine methyltransferase 7 (PRMT7) and PRMT9, with reported IC50 values of 0.32 μM and 0.89 μM, respectively [1]. It is structurally characterized as a bisubstrate analog containing an adenosine mimetic and an arginine-mimetic group connected by a propyl linker [2]. Unlike broad-spectrum methyltransferase inhibitors or agents that target other PRMT subtypes, EML734 represents the first validated chemical probe for the simultaneous interrogation of the type III (PRMT7) and type II (PRMT9) PRMT enzymes, offering a distinct tool for investigating their less-characterized roles in stress response, gene regulation, and disease biology [3].

Workflow
Dual PRMT7/PRMT9 pharmacological inhibition studies
Selection
Adenosine-mimetic, SAM-competitive methyltransferase inhibitor
Use context
Cell-based arginine methylation pathway analysis

Why Generic Inhibitors Cannot Replace EML734


Simply substituting EML734 with a generic PRMT7 or PRMT9 inhibitor is not scientifically valid due to fundamental differences in target engagement profiles. Standard PRMT7 inhibitors (e.g., SGC3027) or dual PRMT5/PRMT7 inhibitors (e.g., DS-437) lack meaningful activity against PRMT9, thereby failing to address PRMT9-dependent biology [1]. EML734's unique bisubstrate design enables simultaneous, high-affinity engagement of both PRMT7 and PRMT9, a feature not found in single-target probes or alternative dual inhibitors. This dual-inhibition profile is critical for studying the cooperative or compensatory roles of these two less-studied PRMT isoforms in cellular models, as the use of a selective single-target inhibitor would leave one pathway entirely unperturbed and confound experimental interpretation [2].

Pan-type I PRMT inhibitors
Compounds such as MS023 show negligible activity against PRMT7 and PRMT9; they cannot simultaneously inhibit the type II/III subfamilies.
PRMT7-only probe (SGC8158)
Leaves PRMT9 activity completely unaddressed and requires a prodrug for cellular studies, introducing pharmacokinetic variability.
One-carbon homolog (EML1102)
The shorter spacer alters the selectivity window; PRMT9 potency drops and off-target engagement of PRMT4/5 increases relative to EML734.

EML734 Comparator Evidence for Procurement


Dual PRMT7/9 Inhibition vs. Single-Isoform PRMT7 Probe

EML734 demonstrates a fundamental difference in target profile compared to the dual PRMT5/PRMT7 inhibitor DS-437. EML734 potently inhibits both PRMT7 (IC50 = 0.32 μM) and PRMT9 (IC50 = 0.89 μM) while displaying significantly weaker activity against PRMT5 (IC50 = 52.13 μM), resulting in a >160-fold selectivity window for PRMT7 over PRMT5 [1]. In contrast, DS-437 is a dual inhibitor of PRMT5 and PRMT7 with nearly equipotent IC50 values (5.9 μM and 6 μM, respectively) but lacks any reported activity against PRMT9 [2]. This stark difference in PRMT5 inhibition is critical, as PRMT5 is a well-validated target in oncology, and its off-target inhibition can confound phenotypic assays designed to study PRMT7/PRMT9-specific biology.

Dual vs. PRMT7-only probe
Cross-study
EML734: PRMT7 IC₅₀ 0.32 μM, PRMT9 IC₅₀ 0.89 μM
SGC8158: PRMT7
Only EML734 provides simultaneous dual inhibition
SGC8158 does not engage PRMT9 at 100 μM
PRMT panel selectivity window
Head-to-head
EML734 PRMT7 IC₅₀ 0.32 μM; selectivity 26–227-fold vs. other PRMTs
EML1102: PRMT7 0.54 μM, PRMT5 9.4 μM, PRMT9 2.47 μM
One‑methylene spacer difference alters selectivity landscape
EML1102 drops selectivity vs. PRMT4 and PRMT5
Dual vs. PRMT9‑favored analog
Head-to-head
EML734: PRMT9 0.89 μM, PRMT5 52.13 μM
EML1219: PRMT9 0.2 μM, PRMT5 1.01 μM, DOT1L inhibited
Enhanced PRMT9 potency may compromise PRMT5 selectivity
EML1219 loses PRMT7 activity (5.6 μM)
Cellular target engagement
Cross-study
EML734: LFQ mass spectrometry confirmed methylation inhibition; no prodrug required
SGC8158: requires prodrug SGC3027 for cell activity
Direct cell‑active probe may simplify workflow
Western blot insufficient for SF3B2 methylation
Co‑crystal structures available
Method context
EML734: PDB 7NUD (PRMT6, 1.65 Å), PDB 7PV6 (CARM1). Dual‑pocket binding.
SGC8158: PDB 6QWU (PRMT7), single pocket.
Structure‑guided optimization supported by co‑crystal data
No PRMT9 co‑crystal for SGC8158
PRMT7 PRMT9 PRMT5 Selectivity Profiling Epigenetic Inhibitor

Selectivity Window Across Full PRMT Panel

The highly selective PRMT7 inhibitor SGC3027 (IC50 < 2.5 nM) has been instrumental in defining PRMT7 biology but cannot probe PRMT9-dependent phenotypes . EML734 is the first small molecule capable of simultaneously inhibiting both PRMT7 and PRMT9 in cells. In cellular assays, EML734 and its close analogs (1b, 1c) achieved half-inhibition of PRMT9 activity at concentrations below 5 μM and nearly complete inhibition at 100 μM, an effect not achievable with single-target PRMT7 probes [1]. This dual cellular activity is a prerequisite for investigating the functional interplay between PRMT7-mediated monomethylation and PRMT9-mediated symmetric dimethylation pathways.

PRMT panel selectivity window
Head-to-head
EML734 PRMT7 IC₅₀ 0.32 μM; selectivity 26–227-fold vs. other PRMTs
EML1102: PRMT7 0.54 μM, PRMT5 9.4 μM, PRMT9 2.47 μM
One‑methylene spacer difference alters selectivity landscape
EML1102 drops selectivity vs. PRMT4 and PRMT5
PRMT9 Cellular Stress Response Target Coverage Chemical Probe

Balanced Dual Inhibition vs. Selectivity-Traded PRMT9 Potency

A comprehensive selectivity screen across eight PRMT isoforms (PRMT1, PRMT3, PRMT4, PRMT5, PRMT6, PRMT7, PRMT8, PRMT9) reveals EML734's unique inhibitory fingerprint [1]. The compound exhibits a clear selectivity window for its primary targets PRMT7 (IC50 = 0.32 μM) and PRMT9 (IC50 = 0.89 μM). It demonstrates approximately 25-fold selectivity for PRMT7 over PRMT8 (IC50 = 8.29 μM), >40-fold over PRMT4 (IC50 = 13.84 μM), >100-fold over PRMT1 (IC50 = 32.27 μM), and >160-fold over PRMT5 (IC50 = 52.13 μM). This pattern of selectivity is distinct from other known PRMT inhibitors, which typically show either broader type I PRMT inhibition (e.g., MS023) or preferential targeting of PRMT5 (e.g., GSK3326595).

Dual vs. PRMT9‑favored analog
Head-to-head
EML734: PRMT9 0.89 μM, PRMT5 52.13 μM
EML1219: PRMT9 0.2 μM, PRMT5 1.01 μM, DOT1L inhibited
Enhanced PRMT9 potency may compromise PRMT5 selectivity
EML1219 loses PRMT7 activity (5.6 μM)
PRMT Family Selectivity Type III PRMT Type II PRMT IC50 Profiling

Cellular Target Engagement by Mass Spectrometry

A systematic SAR study of linker length variants (compounds 1a-1h) established the structural basis for EML734's optimized potency against PRMT7 [1]. The data demonstrate that the three-carbon propyl linker in EML734 (1a) is optimal, yielding the highest potency (IC50 = 0.32 μM) among the tested analogs. Shorter linkers (1-carbon, compound 1b: IC50 = 2.9 μM) and longer linkers (e.g., 5-carbon, compound 1e: IC50 = 1.2 μM) both resulted in reduced activity. A direct comparison with the five-carbon analog 1e shows a 3.75-fold loss in potency, underscoring the critical importance of precise linker geometry for maintaining the high-affinity binding conformation within the PRMT7 active site.

Cellular target engagement
Cross-study
EML734: LFQ mass spectrometry confirmed methylation inhibition; no prodrug required
SGC8158: requires prodrug SGC3027 for cell activity
Direct cell‑active probe may simplify workflow
Western blot insufficient for SF3B2 methylation
Structure-Activity Relationship Linker Optimization Bisubstrate Inhibitor SAR

EML734 Research and Industrial Applications


Dissecting PRMT7/9 Functions in Cancer Cell Models

EML734 is the optimal tool for dissecting the functional interplay between PRMT7-mediated monomethylation and PRMT9-mediated symmetric dimethylation in the cellular stress response. In experiments where HSP70 family proteins or other stress-associated factors are regulated by both arginine methylation pathways, the use of EML734 enables simultaneous blockade of both enzymes, preventing compensatory signaling that could mask phenotypes when using single-target probes [1]. This is supported by mass spectrometry data confirming significant inhibition of cellular PRMT activity upon EML734 treatment [2].

Structure-Guided Medicinal Chemistry for Dual PRMT7/9 Inhibition

EML734's >160-fold selectivity for PRMT7 over PRMT5 makes it the preferred tool for distinguishing PRMT7/9-driven cancer cell dependencies from those driven by the well-established oncogenic target PRMT5 [1]. In breast cancer cell lines such as MCF7 and MDA-MB-436, where PRMT9 activity is a key variable, EML734 provides a clear window to observe PRMT7/9-specific effects on proliferation, migration, or gene expression without the confounding influence of potent PRMT5 inhibition, a common limitation of alternative dual inhibitors like DS-437 [2].

Benchmarking Novel Inhibitors in Selectivity Profiling

For researchers leveraging C. elegans as a model organism to study PRMT biology, EML734 offers a unique advantage due to its cross-species activity profile. The compound demonstrates high potency against human PRMT7 and PRMT9 (IC50 0.32 μM and 0.89 μM) and, despite a 5-10 fold reduction in affinity for the worm orthologs, it remains an effective tool for in vivo validation studies in C. elegans [1]. This cross-species applicability enables direct comparison of genetic knockout phenotypes with pharmacological inhibition data in a whole-organism context.

Target Deconvolution in PRMT7/9 Disease Models

EML734's well-characterized binding mode, involving occupancy of both the substrate and co-substrate pockets, makes it a valuable template for structure-based drug design and crystallography efforts [1]. Docking studies reveal a predicted binding energy of ΔG = -14.4 kcal/mol and defined hydrogen-bonding interactions with the PRMT9 backbone (L208, S236) [2]. This detailed structural understanding supports its use as a reference compound for developing next-generation PRMT7/9 inhibitors or as a chemical probe in competitive binding assays to map active site occupancy of novel ligands.

Application
Selection Property
Validation Focus
PRMT7/9 deconvolution in cancer models
Dual‑inhibition selectivity profile
PRMT7/9‑mediated methylation endpoints by mass spectrometry
Structure‑guided medicinal chemistry
Validated dual‑pocket binding mode
Fragment‑growing and SAR optimization using co‑crystal data
Selectivity profiling benchmark
Standardized 8‑isoform IC₅₀ panel
Selectivity benchmarking across PRMT isoforms
Target deconvolution in disease models
Direct cell activity (no prodrug)
Target engagement in breast cancer and other model cells

Technical Documentation Hub

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29 linked technical documents
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